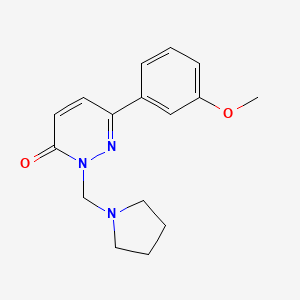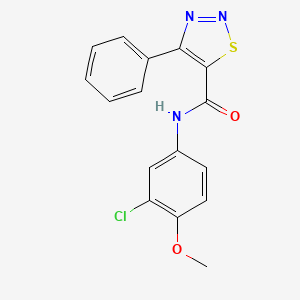![molecular formula C20H17NO3 B11018950 (7E)-6-benzyl-N-hydroxy-3,5-dimethyl-7H-furo[3,2-g]chromen-7-imine](/img/structure/B11018950.png)
(7E)-6-benzyl-N-hydroxy-3,5-dimethyl-7H-furo[3,2-g]chromen-7-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-6-benzyl-N-hydroxy-3,5-dimethyl-7H-furo[3,2-g]chromen-7-imine: , also known by its chemical formula C20H17NO3 , is a fascinating compound with a complex structure. Let’s break it down:
Chemical Structure: The compound features a furochromene core with a benzyl group and an imine (C=N) functional group. The “7E” in the name indicates the E-isomer configuration around the double bond.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions starting from appropriate precursors. detailed step-by-step procedures are beyond the scope of this article.
Industrial Production:: While industrial-scale production methods may not be widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
(7E)-6-benzyl-N-hydroxy-3,5-dimethyl-7H-furo[3,2-g]chromen-7-imine: can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of hydroxylated or other functionalized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions at various positions on the furochromene ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Scientific Research Applications
This compound finds applications in diverse fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential pharmacological activities (e.g., anticancer, anti-inflammatory).
Industry: Perhaps as a precursor for specialized materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific cellular pathways or proteins.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related furochromenes or imines. Its unique structure sets it apart, making it an intriguing subject for further study.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(NE)-N-(6-benzyl-3,5-dimethylfuro[3,2-g]chromen-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H17NO3/c1-12-11-23-18-10-19-16(9-15(12)18)13(2)17(20(21-22)24-19)8-14-6-4-3-5-7-14/h3-7,9-11,22H,8H2,1-2H3/b21-20+ |
InChI Key |
MWUZHGPYLIRJCB-QZQOTICOSA-N |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(/C(=N\O)/O3)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=NO)O3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11018867.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018871.png)

![N-[3-(acetylamino)phenyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11018890.png)
![N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11018893.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11018901.png)
![4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11018907.png)
![N-(3-phenoxybenzyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018927.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018929.png)

![3-benzyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11018944.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11018953.png)
![methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11018955.png)
![1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11018960.png)
